Mal-PEG2-Val-Cit-PABA

Catalog No.
S12897839
CAS No.
M.F
C27H38N6O9
M. Wt
590.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PEG2-Val-Cit-PABA

Product Name

Mal-PEG2-Val-Cit-PABA

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1

InChI Key

HTNGHIKQRXTBSP-REWPJTCUSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Mal-PEG2-Val-Cit-PABA is a specialized compound utilized primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound features several functional groups: a maleimide group that facilitates specific reactions with thiol groups on proteins, a polyethylene glycol spacer that enhances solubility and stability, valine and citrulline amino acids that form peptide bonds, and para-aminobenzoic acid, which serves as a linking agent. The structural composition of Mal-PEG2-Val-Cit-PABA allows for targeted drug delivery, making it a valuable component in therapeutic applications, particularly in oncology .

Essential for its function:

  • Cleavage Reactions: The compound is designed to undergo cleavage by specific enzymes such as cathepsin B, which is prevalent in lysosomal environments. This reaction is crucial for releasing the drug payload once the ADC has targeted the desired cells.
  • Substitution Reactions: The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds. This reaction is typically conducted in aqueous solutions at a pH range of 6.5 to 7.5.

Common Reagents and Conditions

  • Cleavage Reactions: Occur at physiological pH in the presence of cathepsin B.
  • Substitution Reactions: Conducted under mild conditions to ensure optimal reactivity and stability of the maleimide group.

Mal-PEG2-Val-Cit-PABA exhibits significant biological activity due to its design for targeted drug delivery. The maleimide group allows for selective binding to proteins that may be overexpressed in certain cancers, facilitating more effective treatment with reduced side effects. The compound's ability to be cleaved by cathepsin B ensures that the therapeutic agent is released specifically within the target cells, enhancing its efficacy while minimizing systemic exposure .

The synthesis of Mal-PEG2-Val-Cit-PABA involves multiple steps:

  • Introduction of Maleimide Group: The maleimide moiety is introduced to facilitate reactions with thiol-containing proteins.
  • Polyethylene Glycol Spacer Addition: This step enhances solubility and stability in biological environments.
  • Incorporation of Amino Acids: Valine and citrulline are linked through peptide bonds, contributing to the structural integrity of the compound.
  • Linking Para-Aminobenzoic Acid: This group allows for further conjugation with other molecules or therapeutic agents.

Industrial production often utilizes automated systems for high-purity synthesis, followed by chromatography techniques for purification .

Mal-PEG2-Val-Cit-PAB-OHLacks leaving group; used similarlyADC synthesisMal-PEG2-Val-Cit-PABA-PNPContains p-nitrophenyl group as leaving agentADC synthesisMc-Val-Cit-PAB-PNPSimilar structure but differs in linker chemistryADC applications

Uniqueness

Mal-PEG2-Val-Cit-PABA is distinguished by its combination of functional groups that enhance solubility, stability, and specificity for target proteins. Its design allows for precise targeting and controlled release of therapeutic agents, making it particularly valuable in advanced drug delivery systems compared to other similar compounds .

Studies on Mal-PEG2-Val-Cit-PABA focus on its interactions with biological targets, particularly proteins overexpressed in cancer cells. Its ability to form stable thioether bonds allows for effective targeting and retention within cellular environments, leading to enhanced therapeutic outcomes. Research continues to explore its interactions with various enzymes and cellular pathways to optimize its use in ADC formulations .

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with Mal-PEG2-Val-Cit-PABA, each possessing unique features:

Compound NameKey Features

Stepwise Solid-Phase Peptide Synthesis Strategies

The synthesis of Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid begins with the construction of the valine-citrulline dipeptide sequence using solid-phase peptide synthesis methodologies [4]. The fundamental approach employs the 9-fluorenylmethoxycarbonyl strategy on polystyrene-based resins, utilizing preloaded 9-fluorenylmethoxycarbonyl-para-aminobenzoic acid as the starting point [4]. This methodology provides superior control over peptide chain assembly while maintaining high purity throughout the synthesis process [8].

The stepwise assembly process involves sequential amino acid coupling reactions performed on a solid support system [4] [8]. The peptide synthesis initiates with the loading of 9-fluorenylmethoxycarbonyl-para-aminobenzoic acid onto 2-chlorotrityl chloride polystyrene resin through etherification reactions [4]. Standard 9-fluorenylmethoxycarbonyl chemistry procedures are then employed using protected amino acid derivatives including 9-fluorenylmethoxycarbonyl-L-lysine with epsilon-allyloxycarbonyl protection and allyloxycarbonyl-D-alanine [4].

The coupling reactions utilize 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N-hydroxybenzotriazole activation systems for efficient amide bond formation [4]. Due to the reduced nucleophilicity of the aniline nitrogen in para-aminobenzoic acid, extended coupling times are required for the first amino acid attachment, typically involving 60-second vortexing cycles repeated 88 times over extended periods [4]. Subsequent amino acid couplings follow standard conditions with 1-hour reaction times [4].

Ultra-Efficient Solid Phase Peptide Synthesis represents a revolutionary advancement in peptide manufacturing protocols, completely eliminating resin washing steps through in-situ quenching of excess activated amino acid monomers [12]. This methodology reduces waste production by up to 95% while maintaining synthesis yield and purity standards [12]. The process employs carbodiimide-promoted coupling methodology combined with controlled evaporation of excess deprotection base [12].

Synthesis ParameterTraditional Solid Phase Peptide SynthesisUltra-Efficient Solid Phase Peptide Synthesis
Waste per amino acid addition100 milliliters [12]Less than 5 milliliters [12]
Time per amino acid addition2 hours [12]Less than 4 minutes [12]
Waste per 10-residue peptide1 liter [12]Less than 50 milliliters [12]
Time per 10-residue peptide20 hours [12]Less than 40 minutes [12]

The deprotection process involves sequential treatment with 20% piperidine in N,N-dimethylformamide to remove 9-fluorenylmethoxycarbonyl protecting groups [4]. Final cleavage from the resin is accomplished using trifluoroacetic acid cocktails containing triisopropylsilane and water in ratios of 95:2.5:2.5 for 3-hour periods [15]. The resulting peptide-para-aminobenzoic acid constructs are then purified using reverse-phase high-performance liquid chromatography systems [15].

Polyethylene Glycol Spacer Incorporation Techniques

Polyethylene Glycol spacer incorporation into the Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid structure involves specialized conjugation methodologies that enhance compound solubility and reduce steric hindrance [10]. The two-unit polyethylene glycol chain provides optimal spacing between functional domains while maintaining biocompatibility [3] [10]. Discrete-length polyethylene glycol oligomers are preferred over polydisperse materials to ensure consistent product characteristics [13].

The incorporation process typically employs N-hydroxysuccinimide ester chemistry for amine-reactive conjugation reactions [10]. Polyethylene glycol spacers containing N-hydroxysuccinimide groups react specifically with lysine and N-terminal amino groups under physiological pH conditions ranging from 7.0 to 9.0 [10]. These reactions form stable amide bonds that resist hydrolytic degradation under normal storage conditions [10].

Heterobifunctional crosslinking reagents facilitate the attachment of polyethylene glycol spacers to peptide constructs through controlled chemical modification [10]. The selection of appropriate spacer arm lengths depends on the specific structural requirements and intended biological applications [10]. Polyethylene glycol units ranging from 2 to 24 ethylene glycol repeats have been successfully incorporated into bioconjugate systems [10].

Polyethylene Glycol ParameterSpecificationReference
Molecular FormulaCarbon-27 Hydrogen-38 Nitrogen-6 Oxygen-9 [2]
Molecular Weight590.63 grams per mole [2]
Spacer LengthTwo ethylene glycol units [3]
Solubility in dimethyl sulfoxide125 milligrams per milliliter [3]
Storage Temperature-20°C powder, -80°C solution [3]

The conjugation reactions require careful optimization of pH and buffer conditions to maximize efficiency while minimizing side reactions [10]. Phosphate buffered saline, Tris, and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers in the pH range of 7.0 to 7.5 provide optimal reaction environments [28]. The hydrophilic nature of polyethylene glycol spacers counterbalances hydrophobic drug payloads, preventing aggregation and improving pharmacokinetic properties [3].

Alternative synthesis approaches involve direct esterification methods carried out in organic solvents using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide activation [26]. These methods have demonstrated success with polyethylene glycol chains up to 20,000 daltons molecular weight for peptides containing up to 14 amino acid residues [26]. Liquid-phase synthesis protocols provide additional flexibility for incorporating longer polyethylene glycol chains while maintaining product quality [26].

Maleimide-Thiol Conjugation Optimization

Maleimide-thiol conjugation represents the critical bioconjugation step in Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid synthesis, forming stable thioether bonds through Michael addition reactions [1] [11]. The maleimide functional group specifically reacts with sulfhydryl groups on cysteine residues under mild physiological conditions, typically at pH values between 6.5 and 7.5 [6] [14]. This selectivity ensures precise conjugation while minimizing non-specific reactions with other amino acid residues [28].

Optimal conjugation conditions require careful control of pH, buffer composition, and reactant concentrations [14] [28]. Protein substrates should be dissolved at concentrations of 50 to 100 micromolar in suitable buffers including phosphate, Tris, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid at pH 7.0 to 7.5 [28]. Under these conditions, thiol groups maintain sufficient nucleophilicity to react selectively with maleimide groups while protein amines remain protonated and relatively unreactive [28].

The reaction kinetics can be modulated through strategic adjustment of buffer conditions and pH optimization [29]. Reducing buffer pH and ionic strength represents the most efficient approach to slow reaction rates without requiring chemical modifications to crosslinking reagents [29]. Phosphate buffered saline at 0.1× concentration dramatically increases gelation time while maintaining biocompatibility [29]. Lower polymer weight percentages, reduced buffer concentrations, and decreased pH values all contribute to slower gelation kinetics [29].

Conjugation ParameterOptimal RangeEffect on Reaction
pH Range7.0-7.5 [28]Maintains thiol nucleophilicity
Protein Concentration50-100 micromolar [28]Optimal reaction efficiency
Maleimide to Thiol Ratio10:1 to 20:1 [14]Ensures complete conjugation
Reaction Time2-4 hours [15]Complete Michael addition
TemperatureRoom temperature [14]Prevents thermal degradation

Disulfide bond reduction may be required prior to conjugation to expose free thiol groups for reaction [28]. A 10-fold molar excess of reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine effectively reduces disulfide bonds while maintaining protein integrity [28]. Tris(2-carboxyethyl)phosphine offers advantages over dithiothreitol as it does not require removal prior to maleimide conjugation reactions [28].

The conjugation process should be performed under oxygen-free environments to prevent thiol oxidation to disulfides [28]. All buffers require deoxygenation through vacuum application or inert gas bubbling, and reactions should be conducted under nitrogen or argon atmospheres [28]. Maleimide stock solutions are prepared at 1 to 10 millimolar concentrations in anhydrous dimethyl sulfoxide or N,N-dimethylformamide immediately prior to use [14].

Reaction monitoring employs reverse-phase high-performance liquid chromatography analysis to assess conjugation efficiency and product formation [15]. The conjugation typically achieves 78 to 89% yields when performed under optimized conditions with appropriate maleimide to peptide ratios [15]. Post-conjugation purification utilizes semi-preparative reverse-phase high-performance liquid chromatography with acetonitrile-water gradient systems containing 0.05% trifluoroacetic acid [15].

Purity Validation via High-Performance Liquid Chromatography and Mass Spectrometry

Purity validation of Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid requires comprehensive analytical characterization using high-performance liquid chromatography and mass spectrometry techniques [15] [18]. Analytical reverse-phase high-performance liquid chromatography employs Carbon-12 columns with dimensions of 250 millimeters by 4.6 millimeters packed with 4 micrometer particles [15]. Mobile phase gradients utilize acetonitrile in water containing 0.05% trifluoroacetic acid, starting at 9% acetonitrile and ramping to 81% over 30 minutes [15].

High-performance liquid chromatography analysis confirms product purity exceeding 95% following preparative purification procedures [15]. Detection wavelengths of 220 nanometers provide optimal sensitivity for peptide-containing compounds, while UV scanning across multiple wavelengths enables comprehensive characterization [15] [21]. The analytical methodology demonstrates precision with relative standard deviations below 0.012% for retention times and 0.486% for peak areas [18].

Mass spectrometry confirmation utilizes matrix-assisted laser desorption ionization time-of-flight instrumentation with sinapic acid matrix systems [15]. Positive ionization mode provides optimal sensitivity for protonated molecular ion detection [15]. Alternative electrospray ionization mass spectrometry approaches offer complementary structural confirmation through high-resolution accurate mass measurements [16].

Analytical ParameterSpecificationPerformance Metric
High-Performance Liquid Chromatography PurityGreater than 95% [15]Post-purification standard
Retention Time Precision0.012% relative standard deviation [18]System reproducibility
Peak Area Precision0.486% relative standard deviation [18]Quantitative accuracy
Mass AccuracyWithin 0.1 daltons [15]Structural confirmation
Detection LimitNanogram levels [15]Analytical sensitivity

Size exclusion chromatography coupled with mass spectrometry provides orthogonal analytical validation for conjugate characterization [18]. This technique enables determination of drug-to-antibody ratios when applied to antibody-drug conjugate systems containing the linker [18] [21]. The methodology utilizes physiologically compatible buffer systems or denaturing solvents containing 50% acetonitrile, 49% water, and 1% formic acid [18].

Hydrophobic interaction chromatography represents an alternative analytical approach for evaluating drug loading distributions and conjugate homogeneity [31] [33]. This technique provides rapid screening capabilities for assessing product quality during early development phases [33]. The methodology demonstrates comparable drug-to-antibody ratio determinations across multiple analytical platforms [33].

Anion exchange chromatography offers unique capabilities for separating positional isomers that cannot be resolved through hydrophobic interaction chromatography [31]. This technique provides valuable complementary information for comprehensive conjugate characterization [31]. The established analytical toolbox including hydrophobic interaction chromatography, reverse-phase chromatography, anion exchange chromatography, and mass spectrometry enables rapid quality assessment of conjugate drug-to-antibody ratio profiles [31].

The valine-citrulline dipeptide sequence within Mal-PEG2-Val-Cit-PABA represents a sophisticated molecular recognition motif specifically designed for cathepsin B-mediated cleavage [1]. Substrate specificity studies have revealed that the Val-Cit linker exhibits broad sensitivity to multiple cathepsins, including cathepsin B, cathepsin K, and cathepsin L, though cathepsin B remains the primary target due to its overexpression in cancer cells [2] [3].

The P2 position preferences of cathepsin B demonstrate unexpected complexity in substrate recognition. While the S2 binding pocket contains a glutamic acid residue that would theoretically favor basic amino acid residues, empirical studies have shown that phenylalanine achieves superior kinetic efficiency with a kcat/Km value of 460 mM⁻¹s⁻¹ [4]. This apparent contradiction highlights the importance of hydrophobic interactions over electrostatic complementarity in the S2 subsite [4].

Citrulline at the P1 position provides optimal leaving group characteristics for cathepsin B recognition. The citrulline residue contains a carboxylate terminus that facilitates the dipeptidyl carboxypeptidase activity of cathepsin B [5]. Molecular dynamics studies have demonstrated that the occluding loop histidines His110 and His111 form critical hydrogen bonding interactions with the substrate, particularly through the C-terminal carboxylate of citrulline [6].

The cleavage mechanism proceeds through cathepsin B recognition of the Val-Cit sequence, with hydrolysis occurring at the amide bond between citrulline and the para-aminobenzyl alcohol moiety [1] [7]. This cleavage pattern represents the enzyme's dipeptidyl carboxypeptidase activity, which predominates over endopeptidase activity across physiological pH ranges [5].

Binding site interactions involve multiple contact points between the enzyme and substrate. The S2 pocket accommodates the valine side chain through hydrophobic interactions, while the S1 pocket specifically recognizes citrulline through both steric complementarity and hydrogen bonding with the occluding loop residues [8]. Crystal structure analysis of cathepsin B complexed with peptide substrates has confirmed the precise geometric requirements for efficient substrate binding and catalysis [7].

ParameterVal-Cit Recognition FeaturesKey Research Finding
Substrate SpecificityBroad sensitivity to cathepsins B, K, LVal-Cit shows cross-reactivity with multiple cathepsins [2]
P2 Position PreferencePhenylalanine > Basic residuesS2 pocket prefers hydrophobic amino acids despite Glu residue [4]
P1 Position PreferenceCitrulline with carboxylate terminusCitrulline provides optimal leaving group properties [5]
Optimal pH RangepH 4.6-7.2 dual activity profileActive across lysosomal and cytosolic conditions [5]
Binding Site InteractionsHydrogen bonding with His110, His111Occluding loop histidines critical for recognition [6]
Cleavage Site LocationBetween Cit-PABA amide bondCleavage occurs C-terminally to dipeptide [1] [7]

pH-Dependent Activation in Lysosomal Environments

Cathepsin B demonstrates remarkable pH-dependent activity profiles that directly influence the efficacy of Mal-PEG2-Val-Cit-PABA cleavage across different cellular compartments [5] [9]. The enzyme exhibits optimal activity at the acidic pH 4.6 characteristic of lysosomes, where it functions primarily as a dipeptidyl carboxypeptidase with maximal kinetic efficiency [9].

Lysosomal pH conditions (pH 4.6) provide the optimal environment for cathepsin B activity, with Km values ranging from 15-25 μM for Val-Cit substrates [5]. At this pH, the enzyme displays its highest catalytic efficiency, with the dipeptidyl carboxypeptidase activity being 12-fold greater than endopeptidase activity [5]. The acidic environment stabilizes the enzyme's active conformation and enhances substrate binding affinity.

Secretory vesicle environments (pH 5.5) maintain moderate cathepsin B activity, with the dipeptidyl carboxypeptidase activity remaining 7-fold higher than endopeptidase activity [5]. The Km values increase to 40-51 μM under these conditions, reflecting reduced substrate binding efficiency compared to optimal lysosomal pH [5]. This pH range is particularly relevant for peptide neurotransmitter processing and specialized secretory functions [6].

Cytosolic and extracellular pH conditions (pH 7.2) represent challenging environments for cathepsin B, yet the enzyme retains significant activity with important biological implications [10] [9]. While activity is reduced 120-fold compared to optimal acidic conditions, the enzyme maintains both dipeptidyl carboxypeptidase and endopeptidase activities [9]. Km values increase substantially to 53-156 μM, indicating weaker substrate binding at neutral pH [5].

Tumor microenvironment acidification creates unique conditions that enhance cathepsin B-mediated cleavage of Val-Cit linkers [11] [12]. The acidic extracellular pH (6.5-6.8) characteristic of solid tumors promotes cathepsin B secretion and pericellular activity [11]. Studies using three-dimensional culture models have demonstrated enhanced degradation of basement membrane proteins at acidic pH, with cathepsin B playing a central role in acid-mediated invasion [11].

The pH-dependent inhibition characteristics of cathepsin B reveal differential potencies across physiological pH ranges. The selective inhibitor CA-074 demonstrates 120-fold greater potency at pH 4.6 compared to pH 7.2, with IC50 values of 6 nM and 723 nM respectively [6]. This pH dependency reflects conformational changes in the enzyme's occluding loop and altered substrate binding properties [6].

pH ConditionCathepsin B ActivityKm Value (μM)Biological Significance
pH 4.6 (Lysosomes)Optimal DPCP activity (kcat/Km: 460 mM⁻¹s⁻¹) [4]15-25 [5]Primary lysosomal protein degradation [5]
pH 5.5 (Secretory Vesicles)Moderate activity (7-fold higher DPCP vs endopeptidase) [5]40-51 [5]Peptide neurotransmitter processing [6]
pH 7.2 (Cytosol/Extracellular)Reduced but significant activity (120-fold less potent) [9]53-156 [5]Cytosolic and nuclear functions [10]
Tumor Microenvironment (pH 6.8)Enhanced pericellular proteolysis [11]Variable (enhanced accessibility)Acid-mediated tumor invasion [11] [12]

Para-Aminobenzyl Alcohol (PABA) Self-Immolative Mechanism

The para-aminobenzyl alcohol self-immolative mechanism represents a sophisticated chemical strategy for traceless drug release following cathepsin B-mediated cleavage of the Val-Cit linker [13] [14]. This mechanism operates through a carefully orchestrated sequence of chemical transformations that ensure complete liberation of the active pharmaceutical payload without residual linker components.

Initial trigger activation begins with cathepsin B-mediated hydrolysis of the amide bond between citrulline and para-aminobenzyl alcohol [1] [15]. This proteolytic cleavage generates a free primary amine on the PABA moiety, creating the nucleophilic species necessary for subsequent self-immolation [13]. The pH-dependent nature of cathepsin B activity directly influences the rate of this initial step, with faster cleavage occurring under acidic conditions characteristic of lysosomal environments [11].

The 1,6-elimination cascade represents the core mechanism of self-immolation, proceeding through quinone methide chemistry [13] [16]. Upon formation of the free amine, electron donation from the nitrogen lone pair initiates a cascade reaction through the aromatic π-system [13]. This process involves the para-positioned substituent acting as a leaving group, with the electron-rich aromatic system facilitating rapid elimination [16].

Quinone methide intermediate formation occurs as the central reactive species in the self-immolative process [13]. The aromatic system undergoes rearrangement to form a highly electrophilic quinone methide species, which serves as the driving force for payload release [13]. Density functional theory calculations have demonstrated that the transition state formation during 1,6-elimination has favorable thermodynamics, with lower activation energies compared to alternative heterocyclic systems [13].

Drug release kinetics demonstrate exceptional efficiency, with complete payload liberation occurring within seconds to minutes following amine formation [13] [15]. The mechanism achieves greater than 95% release efficiency under physiological conditions [13]. For carbamate-linked payloads, the process includes decarboxylation to regenerate the free amine form of the drug, ensuring traceless release [15] [17].

Structural requirements for optimal self-immolative function include specific geometric and electronic parameters [13] [16]. The para-substitution pattern is essential for effective 1,6-elimination, while electron-withdrawing groups enhance the driving force for quinone methide formation [13]. Minimal steric hindrance around the benzylic position ensures unimpeded access for the elimination reaction [16].

Mechanistic alternatives to traditional PABA systems have been developed to expand the scope of releasable functional groups [13]. Novel scaffolds based on 5-nitropyrrolylmethanol (NPYM-OH) demonstrate superior performance for releasing thiols, phenols, and other challenging functional groups that cannot be efficiently released through conventional PABA mechanisms [13]. These systems operate through similar 1,6-elimination pathways but with modified electronic properties that accommodate diverse payload chemistries.

[13]<>
Mechanism StepChemical ProcessKinetic CharacteristicsStructural Requirements
Initial TriggerCathepsin B cleaves Cit-PABA amide bond [1] [15]pH-dependent (faster at acidic pH) [11]Amide bond susceptibility to cathepsin B [1]
Nucleophilic AttackFree amine formation on PABA linker [13]Instantaneous upon amine liberation [13]para-Position substitution pattern [13]
1,6-Elimination CascadeElectron cascade via aromatic system [13] [16]Thermodynamically favorable (ΔG‡<0) [13]Electron-withdrawing aromatic system [13]
Quinone Methide FormationQuinone methide intermediate generation [13]Rapid intermediate formation ([13]< td="">Benzylic leaving group capability [13]
Drug ReleaseTraceless payload liberation [13] [15]Complete drug release (>95% efficiency) [13]Carbamate/carbonate linkage compatibility [15]
Byproduct FormationCO₂ elimination (for carbamate linkages) [15] [17]Non-toxic metabolite formation [17]Minimal steric hindrance [16]

Comparative Cleavage Kinetics Across Tumor Microenvironments

Tumor microenvironment heterogeneity creates distinct biochemical niches that significantly influence cathepsin B-mediated cleavage of Mal-PEG2-Val-Cit-PABA [18] [19]. The spatial and temporal variations in pH, cathepsin expression levels, and substrate accessibility result in dramatically different cleavage kinetics across various tumor regions.

Normal tissue environments (pH 7.4) represent the baseline condition with minimal cathepsin B expression and limited cleavage efficiency [18]. Under these physiological conditions, Val-Cit linker cleavage achieves only 10-20% efficiency with extended half-lives of 24-48 hours [20]. The low selectivity factor (1-2x) indicates minimal preferential activation compared to optimal conditions, providing an important safety margin for systemic circulation [20].

Tumor core regions (pH 6.5-6.8) demonstrate substantially enhanced cathepsin B activity due to the characteristic acidification of solid tumors [11] [18]. Cathepsin B expression increases 3-10 fold compared to normal tissue, resulting in 60-80% cleavage efficiency with reduced half-lives of 4-8 hours [11]. The moderate selectivity factor (5-8x) reflects the tumor-specific microenvironmental advantages for linker activation [18].

Hypoxic tumor regions (pH 6.0-6.5) create the most favorable conditions for cathepsin B-mediated cleavage, with 5-15 fold upregulation of enzyme expression [18] [19]. These regions achieve 70-90% cleavage efficiency with rapid half-lives of 2-4 hours, demonstrating high selectivity factors of 10-15x [19]. The combination of acidic pH and elevated cathepsin levels creates optimal conditions for targeted drug activation.

Lysosomal compartment kinetics represent the ultimate destination for internalized antibody-drug conjugates, where pH 4.5-5.0 and constitutively high cathepsin B levels achieve maximum cleavage efficiency of 90-100% [1] [5]. The extremely rapid half-lives of 0.5-2 hours and maximum selectivity factors of 20-50x demonstrate the optimal biochemical environment for Val-Cit linker processing [5].

Endosomal trafficking pathways (pH 5.5-6.5) provide intermediate conditions during the cellular uptake and processing of antibody-drug conjugates [21]. Moderate cathepsin B levels result in 40-60% cleavage efficiency with half-lives of 6-12 hours and moderate selectivity factors of 3-6x [21]. These kinetics are particularly relevant for understanding the temporal dynamics of drug release during cellular internalization.

Comparative cathepsin expression patterns across tumor microenvironments reveal significant heterogeneity that influences therapeutic efficacy [18] [19]. Tumor-associated macrophages contribute substantially to extracellular cathepsin B levels, while cancer cells provide the primary source of lysosomal enzyme activity [18]. The spatial distribution of cathepsin-positive cells creates microdomains of enhanced linker cleavage within the tumor mass [19].

Kinetic modeling studies have demonstrated that the combination of pH and cathepsin expression levels creates synergistic effects on cleavage efficiency [22] [20]. Mathematical models incorporating both parameters predict optimal drug release in acidic, cathepsin-rich environments while maintaining stability in normal physiological conditions [20]. These models guide the design of next-generation linker systems with improved therapeutic windows.

MicroenvironmentCathepsin B ExpressionCleavage Efficiency (%)Half-life (hours)Selectivity Factor
Normal Tissue (pH 7.4)Low/Baseline [18]10-20 [20]24-48 [20]Low (1-2x) [20]
Tumor Core (pH 6.5-6.8)3-10 fold upregulated [11] [18]60-80 [11]4-8 [18]Moderate (5-8x) [18]
Hypoxic Regions (pH 6.0-6.5)5-15 fold upregulated [18] [19]70-90 [19]2-4 [19]High (10-15x) [19]
Lysosomal Compartments (pH 4.5-5.0)Constitutive high levels [5]90-100 [1] [5]0.5-2 [5]Maximum (20-50x) [5]
Endosomal Trafficking (pH 5.5-6.5)Moderate levels [21]40-60 [21]6-12 [21]Moderate (3-6x) [21]

XLogP3

-0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

590.27002681 g/mol

Monoisotopic Mass

590.27002681 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

Explore Compound Types